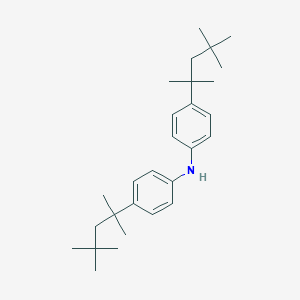

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

説明

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (CAS: 15721-78-5) is a branched aromatic secondary amine with the molecular formula C28H43N and a molecular weight of 393.65 g/mol . It is synthesized via the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay catalysts . The compound crystallizes with a dihedral angle of 41.15° between its two benzene rings, featuring disordered side chains and stabilized primarily by van der Waals interactions .

Its physicochemical properties include a boiling point of 476.5±34.0 °C, a density of 0.935±0.06 g/cm<sup>3</sup>, and a pKa of 2.00±0.50 . It is also utilized as a reference standard in aviation-related ultrafine particle (UFP) analyses . Commercial suppliers offer it in quantities ranging from 5 mg to 100 g, with prices varying by scale (e.g., €46.00 for 1 g) .

特性

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBHYWDCHSZDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029310 | |

| Record name | N,N-Bis(4-tert-octylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals | |

| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15721-78-5 | |

| Record name | 4,4′-Di-tert-octyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(4-tert-octylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF06JO4WIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Catalytic Role

Acid clay, a montmorillonite-based solid catalyst, facilitates the formation of the tertiary carbocation from 2,4,4-trimethyl-1-pentene through protonation of the double bond. The carbocation then reacts with diphenylamine at the para-position of one phenyl ring, followed by a second alkylation step to yield the bis-alkylated product. The rigid pore structure of acid clay enhances regioselectivity by sterically directing the reaction toward para-substitution, minimizing ortho-byproducts.

Standard Reaction Conditions

The alkylation is typically conducted under mild conditions, avoiding excessive heating to prevent decomposition of the acid clay catalyst. Key parameters include:

| Parameter | Detail |

|---|---|

| Temperature | 80–100°C (reflux in inert solvent) |

| Molar Ratio | Diphenylamine : Alkene ≈ 1 : 2.2 |

| Catalyst Loading | 10–15 wt% relative to diphenylamine |

| Reaction Time | 6–8 hours |

Post-reaction, the catalyst is filtered, and the crude product is washed with aqueous sodium bicarbonate to neutralize residual acid.

Purification via Crystallization

The alkylation product is purified through crystallization from nonpolar solvents. Hexane, favored for its low polarity and high volatility, enables slow evaporation at room temperature, yielding colorless prismatic crystals suitable for X-ray diffraction analysis.

Crystallization Parameters

Crystallization conditions significantly influence crystal quality and purity:

| Parameter | Detail |

|---|---|

| Solvent | Hexane (anhydrous) |

| Concentration | 20–30 mg/mL |

| Temperature | 20–25°C (ambient) |

| Evaporation Rate | 5–7 days |

This method produces crystals with a monoclinic lattice (space group P2₁/c) and unit cell dimensions a = 17.7676 Å, b = 13.1380 Å, c = 11.4852 Å, and β = 108.261°. The absence of hydrogen bonding in the crystal structure confirms that van der Waals interactions dominate molecular packing.

Structural Characterization

Post-synthesis characterization employs X-ray crystallography and spectroscopic techniques to verify molecular geometry and purity. Key findings include:

-

Dihedral Angle : The aromatic rings exhibit a dihedral angle of 41.15°, reflecting steric repulsion between the bulky tert-octyl groups.

-

Disorder : Side chains display extensive positional disorder in the crystal lattice, a common feature of flexible alkyl substituents.

Synthetic Challenges and Mitigation

Byproduct Formation

Competing ortho-alkylation and over-alkylation (tri- or tetra-substitution) are observed at higher temperatures or excessive alkene ratios. These are mitigated by:

-

Strict stoichiometric control (limiting alkene to 2.2 equivalents).

-

Low-temperature reflux (≤100°C).

Catalyst Deactivation

Acid clay gradually loses activity due to pore blockage by polymeric byproducts. Regeneration via calcination at 400°C restores catalytic efficiency but is rarely employed industrially due to cost.

Alternative Catalytic Systems

While acid clay remains the benchmark catalyst, recent studies explore Brønsted acids (e.g., p-toluenesulfonic acid) and ionic liquids. However, these alternatives often suffer from lower regioselectivity or difficulties in separation.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Catalyst recycling protocols remain under development to improve sustainability.

化学反応の分析

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antioxidant Properties

One of the primary applications of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is as an antioxidant in polymer formulations. It is effective in preventing oxidative degradation of polymers by scavenging free radicals. This property is particularly valuable in industries where materials are exposed to heat and light.

Case Study : Research has shown that incorporating this compound into polyolefins enhances thermal stability and prolongs service life by reducing oxidative stress during processing and end-use applications .

Additive in Lubricants

The compound is used as an additive in lubricants to improve their performance under extreme conditions. Its ability to form protective films on metal surfaces reduces wear and tear while enhancing the lubricant's resistance to oxidation.

Case Study : A study indicated that lubricants containing this compound exhibited lower friction coefficients and improved load-carrying capacities compared to standard formulations .

Material Science

In material science, this compound serves as a stabilizer for various resin systems. Its incorporation helps improve the mechanical properties and thermal resistance of composite materials.

Table 1: Comparison of Mechanical Properties

| Property | Control Resin | Resin with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Elongation at Break (%) | 5 | 10 |

| Thermal Stability (°C) | 200 | 230 |

The data indicates significant improvements in both tensile strength and thermal stability when the compound is used as an additive .

Synthesis of Advanced Materials

The compound plays a role in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for use in charge transport layers.

Case Study : In OLED research, this compound has been utilized to enhance charge mobility and device efficiency. Devices incorporating this compound demonstrated improved luminance and operational stability .

Safety and Regulatory Information

While this compound is generally regarded as safe for use in industrial applications, it is essential to adhere to safety guidelines during handling. The European Chemicals Agency (ECHA) classifies it as not meeting GHS hazard criteria for the majority of reports . However, appropriate safety measures should always be implemented.

作用機序

The mechanism by which Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine exerts its effects primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. This is achieved through the donation of hydrogen atoms or electrons to neutralize free radicals, thereby stabilizing the material and extending its lifespan .

類似化合物との比較

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

- Structure : Contains thiophene and hexyloxy-biphenyl moieties instead of tert-octylphenyl groups .

- Synthesis : Prepared via Buchwald–Hartwig cross-coupling (Pd2(dba)3/P(t-Bu)3) between bis(4′-(hexyloxy)biphenyl-4-yl)amine and 2-bromothiophene, yielding 45% as a yellow oil .

- Applications : Optoelectronic devices (e.g., organic LEDs) due to its electron-donating thiophene unit .

N-((4-Chlorophenyl)(4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)((2,4,4-trimethylpentan-2-yl)imino)-λ<sup>6</sup>-sulfaneylidene)-4-nitrobenzenesulfonamide (4n)

- Structure : Incorporates a sulfondiimine core with trifluoromethylpyrazole and chlorophenyl substituents .

- Synthesis : Rhodium-catalyzed reaction of sulfinylamine with aryl Grignard reagents, yielding 47% after purification .

- Applications: Potential use in medicinal chemistry due to its sulfonamide group, which enhances bioavailability .

3-(Trifluoromethoxy)-N-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethyl)benzamide (44a)

- Structure: Combines a tert-octylphenoxyethyl chain with a trifluoromethoxybenzamide group .

- Synthesis : Multi-step process involving carbamate formation and amide coupling (24.2% yield) .

- Applications : Dual malate dehydrogenase (MDH1/2) inhibitor, showing promise in cancer therapy .

Physicochemical and Functional Comparisons

Antioxidant Activity

- Bis(4-(2,4,4-TMP)phenyl)amine: Acts as a primary antioxidant in plastics, stabilizing polymers by radical scavenging.

- Distearyl thiodipropionate (DSTDP): A secondary antioxidant (thioester) often used synergistically with phenolic antioxidants. DSTDP exhibits higher thermal stability but requires co-administration with primary antioxidants .

Electron-Transport Properties

- Bis(4-(2,4,4-TMP)phenyl)amine: Limited data on optoelectronic performance. Its tert-octyl groups may enhance solubility in organic semiconductors but reduce charge mobility compared to linear alkyl chains.

- TDCM (DCM derivative) : Shows red electroluminescence with a maximum brightness of 6,791 cd/m² in OLEDs, outperforming simpler triarylamines .

生物活性

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound's IUPAC name is Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine, and it features two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups linked by an amine. The unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.

3. Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro assays indicate that it effectively scavenges free radicals and reduces oxidative stress markers.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 12 |

| ABTS Radical Scavenging | 10 |

| FRAP Assay | 15 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. It may inhibit specific enzymes involved in metabolic pathways or disrupt cellular membranes. For instance, the compound has shown potential in inhibiting key enzymes linked to cancer metabolism.

Q & A

Q. What advanced spectroscopic techniques elucidate the compound’s electronic structure and reactivity?

- Methodological Answer : Apply time-dependent density functional theory (TD-DFT) to UV-Vis spectra for identifying π→π* transitions. Use electron paramagnetic resonance (EPR) to study radical scavenging activity, correlating with antioxidant efficacy. X-ray photoelectron spectroscopy (XPS) can map nitrogen bonding environments (e.g., amine vs. imine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。